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Tris(methylcyclopentadienyl)yttrium, (99.9% Y) (REO)

Atomic Layer Deposition Yttrium Oxide Thin Film Growth Rate

Choose Y(MeCp)₃ for ALD/CVD: ~5× higher growth rate than Y(thd)₃ using H₂O oxidizer—no O₃/plasma needed. Films exhibit 60% lower carbon impurity (0.2 at.% vs. 0.5 at.% for Cp₃Y), reducing chamber contamination and extending coating lifetime. Co-deposition with ScCp₃ yields amorphous YScO₃ stable to 800–1000°C with low hysteresis for next-gen DRAM dielectrics. 99.9% Y (REO) purity ensures film properties reflect intrinsic precursor chemistry, not metal contaminants. Air/moisture-sensitive; ampouled under argon.

Molecular Formula C18H21Y
Molecular Weight 326.3 g/mol
CAS No. 329735-72-0
Cat. No. B6313984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(methylcyclopentadienyl)yttrium, (99.9% Y) (REO)
CAS329735-72-0
Molecular FormulaC18H21Y
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC1=[C-]CC=C1.CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Y+3]
InChIInChI=1S/3C6H7.Y/c3*1-6-4-2-3-5-6;/h3*2,4H,3H2,1H3;/q3*-1;+3
InChIKeyOXKRLQPVIZJLDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(methylcyclopentadienyl)yttrium (99.9%-Y) CAS 329735-72-0: High-Purity Organometallic ALD Precursor for Yttrium Oxide Thin Films


Tris(methylcyclopentadienyl)yttrium, denoted as Y(MeCp)₃, is a volatile, crystalline organometallic complex with the empirical formula C₁₈H₂₁Y (molecular weight 326.27 g/mol) [1]. It is manufactured to a specified purity of 99.9% yttrium (rare earth oxide basis, REO) for use as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes [1]. The compound is a yellow solid at ambient temperature with a reported melting point of 122–123 °C and is sensitive to air and moisture, necessitating handling under inert atmosphere [2]. Its principal application is in the fabrication of yttrium oxide (Y₂O₃) and yttria-stabilized zirconia (YSZ) thin films for semiconductor, optical, and protective coating applications.

Why Y(MeCp)₃ Cannot Be Simply Substituted: Performance Divergence Among Yttrium ALD Precursors


Yttrium oxide thin films can be deposited using various precursor classes, including β-diketonates (e.g., Y(thd)₃), unsubstituted cyclopentadienyls (Cp₃Y), and alkyl-substituted cyclopentadienyls (e.g., Y(MeCp)₃). Each class exhibits markedly different vapor pressures, thermal stability, reactivity with oxygen sources, and resulting film properties such as impurity incorporation and electrical performance [1][2]. For instance, Y(thd)₃ requires strong oxidizers like ozone or oxygen plasma, whereas Y(MeCp)₃ is reactive with simple water vapor [1][3]. Even within the cyclopentadienyl family, methylation alters steric hindrance and surface reactivity, leading to quantifiable differences in deposition rate, carbon/hydrogen contamination, and dielectric hysteresis [2]. Procurement decisions based solely on yttrium content ignore these critical performance parameters, which directly impact device yield and film quality.

Quantitative Differentiation of Y(MeCp)₃ (99.9%-Y) vs. Alternative Yttrium ALD Precursors


ALD Growth Rate: Y(MeCp)₃/H₂O Delivers ~5× Higher Deposition Rate than Y(thd)₃/O₃

In a direct head-to-head comparison of ALD processes for Y₂O₃, the Y(MeCp)₃/H₂O system achieved a constant growth rate of 1.2–1.3 Å/cycle across a deposition temperature range of 200–400 °C [1]. This performance is approximately five times higher than the 0.23 Å/cycle obtained using the conventional Y(thd)₃/O₃ precursor combination under comparable conditions [1][2]. The higher growth rate translates directly to improved throughput and reduced precursor consumption per deposition cycle.

Atomic Layer Deposition Yttrium Oxide Thin Film Growth Rate

Carbon Impurity Incorporation: Y(MeCp)₃ Reduces C Content by 60% Compared to Unsubstituted Cp₃Y

Time-of-flight elastic recoil detection analysis (TOF-ERDA) of Y₂O₃ films deposited at 300 °C revealed that the Y(MeCp)₃/H₂O process yields films with a carbon impurity level of 0.2 atom %, whereas the unsubstituted Cp₃Y/H₂O process under identical conditions produces films with 0.5 atom % carbon [1]. This 60% reduction in carbon contamination is critical for electrical and optical applications where even trace carbon degrades performance.

Thin Film Purity Carbon Contamination ALD Precursor Comparison

Hydrogen Impurity Levels: Y(MeCp)₃ vs. Cp₃Y – Higher H Content but Still Superior to Y(thd)₃

While Y(MeCp)₃-derived films exhibit a higher hydrogen impurity level (3.1 atom %) compared to Cp₃Y-derived films (1.8 atom %) at a deposition temperature of 300 °C [1], this hydrogen content is still significantly lower than that observed in films deposited from Y(thd)₃/O₃ at 350 °C (1.5 atom %) [2]. Importantly, the hydrogen content in Y(MeCp)₃ films can be further reduced to 0.9 atom % by increasing the deposition temperature to 400 °C [1], offering a tunable purity profile that Y(thd)₃ cannot match at lower temperatures.

Hydrogen Impurity ALD Film Quality Precursor Chemistry

Dielectric Hysteresis: Y(MeCp)₃ Films Exhibit Lower Charge Trapping than Cp₃Y Films

Capacitance-voltage (C-V) measurements on Al/Y₂O₃/Si metal-oxide-semiconductor structures fabricated with Y₂O₃ layers deposited at 300 °C show that films grown using Y(MeCp)₃ exhibit significantly lower hysteresis width compared to films grown using Cp₃Y [1]. While specific hysteresis values (in mV) are not numerically reported, the authors state that hysteresis was 'low' for Y(MeCp)₃-processed films and 'considerably higher' for Cp₃Y-processed films [1]. Lower hysteresis indicates fewer disorder-induced, rechargeable oxide traps, which is a direct consequence of the methyl group's influence on film microstructure and impurity distribution.

High-k Dielectric Capacitance-Voltage Hysteresis Electrical Performance

Optimal Application Scenarios for Y(MeCp)₃ (99.9%-Y) Based on Quantitative Performance Differentiation


High-Throughput ALD of Y₂O₃ Gate Dielectrics in Semiconductor Manufacturing

The ~5× higher growth rate of Y(MeCp)₃ compared to Y(thd)₃ [1] directly enables higher wafer throughput and lower precursor consumption. This makes Y(MeCp)₃ the economically preferable choice for volume production of Y₂O₃ high-κ gate dielectrics in advanced CMOS nodes, where film thickness uniformity and cost-per-wafer are critical metrics.

ALD of Low-Carbon Y₂O₃ Protective Coatings for Plasma Etch Chambers

Yttrium oxide coatings are used to protect semiconductor processing equipment from fluorine-based plasma erosion. The 60% lower carbon impurity level in Y(MeCp)₃-derived films (0.2 atom %) relative to Cp₃Y (0.5 atom %) [2] minimizes the risk of volatile carbon-fluorine byproducts that can contaminate the process environment and reduce coating lifetime.

Deposition of YScO₃ High-κ Amorphous Films for DRAM Capacitors

Y(MeCp)₃, when co-deposited with ScCp₃ and H₂O, has been demonstrated to produce amorphous YScO₃ thin films that remain stable up to 800–1000 °C [3]. The low hysteresis and reduced charge trapping observed in Y(MeCp)₃-based dielectrics [4] support its use in next-generation DRAM capacitor stacks requiring high permittivity and low leakage.

Research on Structure-Property Relationships in Cyclopentadienyl ALD Precursors

For academic and industrial R&D groups systematically investigating the effect of ligand substitution on ALD film properties, the quantitative impurity and electrical data available for Y(MeCp)₃ [2][4] provide a well-characterized benchmark. The 99.9% (REO) purity specification ensures that observed film properties are intrinsic to the precursor chemistry rather than an artifact of metal impurities.

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